Product packaging for 4-But-3-ynyl-1-methylpiperidine(Cat. No.:CAS No. 2229123-76-4)

4-But-3-ynyl-1-methylpiperidine

Cat. No.: B2943901
CAS No.: 2229123-76-4
M. Wt: 151.253
InChI Key: JLPGNORAOBQBCC-UHFFFAOYSA-N
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Description

4-But-3-ynyl-1-methylpiperidine is a chemical compound with the molecular formula C10H17N and a molecular weight of 151.25 g/mol . Its structure features a piperidine ring that is methylated at the nitrogen atom and substituted at the 4-position with a but-3-ynyl chain, presenting a terminal alkyne functional group . This terminal alkyne group is a valuable handle for further chemical transformations, most notably via copper-catalyzed azide-alkyne cycloaddition (CuAAC), making the compound a versatile building block in click chemistry for the synthesis of more complex molecular architectures . The provided SMILES notation is CN1CCC(CCC#C)CC1, and the InChIKey is JLPGNORAOBQBCC-UHFFFAOYSA-N . Researchers can leverage this compound as a key synthetic intermediate in medicinal chemistry projects, particularly for constructing molecules that incorporate a piperidine scaffold—a common motif in pharmaceuticals . Piperidine derivatives are frequently investigated for their potential biological activities and can be found in compounds studied for various therapeutic targets . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. For more detailed structural and chemical data, researchers can refer to the entry for this compound on PubChem Lite (CID: 139022392) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N B2943901 4-But-3-ynyl-1-methylpiperidine CAS No. 2229123-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-but-3-ynyl-1-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-3-4-5-10-6-8-11(2)9-7-10/h1,10H,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPGNORAOBQBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229123-76-4
Record name 4-(but-3-yn-1-yl)-1-methylpiperidine
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Synthetic Methodologies for 4 but 3 Ynyl 1 Methylpiperidine and Its Analogues

Stereoselective Synthesis Strategies for Piperidine (B6355638) Core

The piperidine ring is a prevalent structural motif in numerous natural products and pharmaceutical agents. Consequently, a diverse array of synthetic methods for its construction has been developed, with a significant focus on controlling stereochemistry.

Approaches to 4-Substituted Piperidine Derivatives

The synthesis of 4-substituted piperidines is a cornerstone for accessing a wide range of biologically active molecules. Various strategies have been established to introduce substituents at the C4 position with high regio- and stereoselectivity.

One prominent approach involves the use of multicomponent reactions. For instance, a stereoselective three-component vinylogous Mannich-type reaction (VMR) utilizing a 1,3-bis-trimethylsilylenol ether, an aldehyde, and a chiral amine can produce chiral 2,3-dihydropyridinone compounds. rsc.org These intermediates serve as versatile building blocks for creating a variety of substituted piperidines. rsc.org

Another effective strategy begins with 2-pyridone. Through N-galactosylation and subsequent O-silylation, nucleophilic addition of organometallic reagents can occur with high regio- and stereoselectivity at the 4-position, leading to 4-substituted 5,6-dehydro-piperidin-2-ones. znaturforsch.com These can be further modified to yield the desired 4-substituted piperidine derivatives. znaturforsch.com

Ring transformation of azetidine (B1206935) derivatives also provides a stereoselective route to cis-3,4-disubstituted piperidines. acs.org The reaction of 2-(2-mesyloxyethyl)azetidines with various nucleophiles proceeds via an SN2-type ring-opening of a transient 1-azoniabicyclo[2.2.0]hexane intermediate to furnish 4-substituted piperidines. acs.org

Furthermore, direct C-H functionalization at the C4 position of the piperidine ring has been achieved. nih.gov While the C2 position is electronically favored for such reactions, steric shielding at C2 can direct the functionalization to the C4 position. nih.gov Palladium-catalyzed C(sp3)–H arylation at the unactivated C4 position has been demonstrated using an aminoquinoline amide as a directing group, showing preferential activation at C4 over C2. acs.org

Method Starting Material Key Intermediate Outcome
Vinylogous Mannich Reaction1,3-bis-trimethylsilylenol ether, aldehyde, chiral amineChiral 2,3-dihydropyridinoneMulti-substituted chiral piperidines rsc.org
Pyridone DerivatizationN-galactosyl-pyridin-2-one4-substituted 5,6-dehydro-piperidin-2-one3,4-disubstituted piperidines znaturforsch.com
Azetidine Ring Transformation2-(2-mesyloxyethyl)azetidine1-azoniabicyclo[2.2.0]hexanecis-3,4-disubstituted piperidines acs.org
C-H FunctionalizationN-protected piperidinePalladacycle (for arylation)C4-functionalized piperidines nih.govacs.org

N-Methylation Techniques for Piperidine Ring

The introduction of a methyl group at the nitrogen atom of the piperidine ring is a common transformation in the synthesis of many pharmaceutical compounds. fiveable.me This modification can significantly influence the compound's basicity and reactivity. fiveable.me

A classical and widely used method for N-methylation is reductive amination. This one-pot reaction typically involves treating a secondary amine (piperidine derivative) with an aldehyde (formaldehyde) in the presence of a reducing agent. thieme-connect.com A variety of reducing agents can be employed, including zinc borohydride (B1222165) complexes like N-methylpiperidine zinc borohydride (ZBNMPP), which is a stable and efficient reagent for this purpose. thieme-connect.com

Another common approach is direct alkylation using a methylating agent such as methyl iodide or dimethyl sulfate (B86663). The stereochemical outcome of quaternization reactions on substituted piperidines has been studied extensively. For instance, N-methylation of N-phenacylpiperidines with methyl iodide has shown preferential axial attack. cdnsciencepub.com

Transfer hydrogenation offers an alternative to using gaseous hydrogen for reductive amination. The conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid can be achieved using formaldehyde (B43269) under transfer hydrogenation conditions, which is advantageous for large-scale synthesis. google.com

Technique Reagents Key Features
Reductive AminationFormaldehyde, Reducing Agent (e.g., ZBNMPP)One-pot procedure, generally high-yielding thieme-connect.com
Direct AlkylationMethyl iodide, Dimethyl sulfateStereochemical outcome depends on substrate and reagents cdnsciencepub.com
Transfer HydrogenationFormaldehyde, Hydrogen sourceAvoids the use of high-pressure gaseous hydrogen google.com

Introduction of the But-3-ynyl Side Chain

The incorporation of the but-3-ynyl group, a four-carbon chain with a terminal alkyne, is a critical step in the synthesis of 4-But-3-ynyl-1-methylpiperidine. This requires specific functionalization at the C4 position of the piperidine ring.

Alkyne Functionalization Reactions at Piperidine C4 Position

The introduction of an alkynyl moiety at the C4 position of a piperidine ring can be achieved through several synthetic strategies, often starting from a 4-piperidone (B1582916) derivative. A common method involves the nucleophilic addition of an alkynylmetal reagent to the ketone.

For instance, the lithium or sodium salt of a protected butyne, such as 4-(trimethylsilyl)-3-butyn-1-ol, can be reacted with 1-methyl-4-piperidone (B142233). The resulting tertiary alcohol can then be deprotected and dehydrated to yield an alkene, followed by reduction to the desired saturated piperidine. Alternatively, a Sonogashira coupling reaction could be employed if a suitable C4-halo-piperidine derivative is available.

Intramolecular cyclization of alkynes can also lead to piperidine structures. A 6-endo-dig reductive hydroamination/cyclization cascade of certain alkynes proceeds via an acid-mediated functionalization to generate an iminium ion, which is then reduced to form the piperidine ring. nih.gov

Strategies for Terminal Alkyne Incorporation

The terminal alkyne is a valuable functional group in organic synthesis, notably for its participation in "click" chemistry. nih.gov Several methods exist for its incorporation.

One strategy involves the use of a protected terminal alkyne throughout the synthesis. For example, a trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) group can be used to protect the acidic proton of the alkyne. sigmaaldrich.com This protecting group can be removed in a later step, often using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). mdpi.com

The alkyne zipper reaction is a powerful method for synthesizing terminal alkynes from internal isomers. mdpi.com This isomerization is typically base-catalyzed, using strong bases like sodium amide in 1,3-diaminopropane (B46017), and can efficiently move the triple bond to the terminus of a carbon chain. mdpi.com

In some cases, terminal alkynes can be generated through biosynthetic pathways. For example, unique enzymatic machinery involving desaturases can produce terminal alkyne-containing amino acids and fatty acids. nih.govescholarship.org While not a traditional laboratory method, it highlights natural strategies for this transformation. nih.govescholarship.org

Strategy Description Example Reagents
Protecting Group StrategyThe alkyne is protected during synthesis and deprotected at a late stage.TMS-Cl, TIPS-Cl for protection; TBAF for deprotection sigmaaldrich.com
Alkyne Zipper ReactionAn internal alkyne is isomerized to a terminal alkyne.NaNH2 in 1,3-diaminopropane mdpi.com
BiosynthesisEnzymatic pathways generate the terminal alkyne functionality.Desaturase enzymes nih.govescholarship.org

Advanced Synthetic Approaches to this compound Derivatives

Synthesizing derivatives of this compound often involves multi-step sequences that combine the aforementioned strategies. A general and flexible approach could start from a commercially available piperidine derivative.

A plausible synthetic route could commence with 1-methyl-4-piperidone. This starting material already contains the N-methylated piperidine core. The key but-3-ynyl side chain can be introduced by reacting 1-methyl-4-piperidone with a suitable organometallic reagent, such as but-3-ynylmagnesium bromide. This Grignard reaction would yield 4-(but-3-ynyl)-1-methylpiperidin-4-ol. The final step would involve the reduction of the tertiary alcohol. This could potentially be achieved through a two-step dehydration-hydrogenation sequence or a direct reductive dehydroxylation.

Advanced methods can also be envisioned. For example, multicomponent reactions offer a convergent approach to building complexity rapidly. rug.nl A one-pot reaction combining an amine, a carbonyl compound, and an alkyne-containing component could potentially assemble the core structure efficiently.

Furthermore, the development of novel catalysts allows for previously challenging transformations. For instance, cobalt-catalyzed reactions have shown unique reactivity in incorporating terminal alkynes in C-H functionalization reactions, which could open new avenues for synthesizing derivatives of this compound. bohrium.com

Multicomponent Reactions (MCRs) for Piperidine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful and efficient tool for the synthesis of highly functionalized piperidines. researchgate.net These reactions offer significant advantages over traditional multi-step syntheses, including higher atom economy, reduced reaction times, and often simpler purification procedures. beilstein-journals.org

The synthesis of functionalized piperidines via MCRs frequently involves the reaction of aldehydes, amines, and β-dicarbonyl compounds. beilstein-journals.org A variety of catalysts have been employed to facilitate these transformations, including both homogeneous and heterogeneous systems. For instance, nano-crystalline solid acids like nano-sulfated zirconia and nano-ZSM-5 zeolites have been successfully used to catalyze the one-pot synthesis of functionalized piperidines at room temperature. bas.bg Other notable catalysts include InBr3, which has been shown to be effective in the three-component reaction of aromatic aldehydes, aromatic amines, and β-ketoesters. researchgate.net

The general mechanism for many of these MCRs involves the initial formation of an enamine from the amine and the β-dicarbonyl compound, and an imine from the amine and the aldehyde. A subsequent Mannich-type reaction between the enamine and the imine, followed by further cyclization and condensation steps, leads to the final piperidine product. beilstein-journals.org While direct synthesis of this compound using a specific MCR is not extensively documented, the versatility of MCRs suggests their potential applicability by employing appropriate alkynyl-containing building blocks.

Table 1: Catalysts Used in Multicomponent Reactions for Piperidine Synthesis

CatalystReactantsReaction ConditionsKey AdvantagesReference
Nano-sulfated zirconia, Nano-ZSM-51,3-Dicarbonyl compounds, amines, aromatic aldehydesEthanol, room temperatureShort reaction times, mild conditions, easy work-up, catalyst reusability bas.bg
InBr3Aromatic aldehydes, aromatic amines, β-ketoestersEthanolExcellent yields, short reaction times, avoidance of toxic solvents researchgate.net
PEG-embedded KBr3Aldehyde, amine, β-keto esterEthanol, room temperatureHigh yields, recyclable catalyst beilstein-journals.org
Tetrabutylammonium tribromide (TBATB)Aromatic aldehydes, amines, acetoacetic estersNot specifiedOne-pot synthesis taylorfrancis.com
ZrOCl2·8H2OAromatic aldehydes, amines, acetoacetic estersEthanol, refluxAqua-compatible catalyst taylorfrancis.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

Organometallic Catalysis in Alkynyl Piperidine Synthesis

Organometallic catalysis provides a powerful and versatile platform for the synthesis of alkynyl piperidines, offering unique pathways for carbon-carbon and carbon-heteroatom bond formation. A variety of transition metals, including copper, gold, and palladium, have been instrumental in developing novel synthetic routes.

Copper(I) catalysts, for instance, have been utilized in a three-component coupling reaction of a ω-chloro ketone, a primary amine, and an alkyne to produce 2-alkynyl-substituted piperidines. acs.org This method relies on the in situ generation of a cyclic ketiminium species, which exhibits enhanced reactivity towards alkynylation. acs.org Another approach involves the copper-catalyzed intramolecular C–H amination of N-fluoride amides, which has been successfully applied to the synthesis of piperidines. acs.org

Gold(I) catalysts have been employed in the oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.com This reaction involves the difunctionalization of a double bond with the simultaneous formation of the N-heterocycle. mdpi.com Palladium catalysis has also been widely explored. For example, the reaction of protected β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene (B158312) under copper catalysis, followed by cyclization using sodium hydride, has yielded enantiomerically enriched 5-methylene piperidines. whiterose.ac.uk Furthermore, organometallic enantiomeric scaffolds, such as those based on molybdenum complexes, have been developed for the stereodivergent synthesis of trisubstituted piperidines. nih.gov

Radical-mediated cyclizations represent another important strategy. For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes has been used to synthesize piperidines. mdpi.comnih.gov This reaction proceeds through an acid-mediated alkyne functionalization to form an enamine, which then generates an iminium ion that undergoes reduction to form the piperidine ring. mdpi.comnih.gov

Table 2: Selected Organometallic Catalytic Methods for Alkynyl Piperidine Synthesis

Catalyst/ReagentSubstratesProduct TypeKey FeaturesReference
Copper(I)ω-chloro ketone, primary amine, alkyne2-AlkynylpiperidinesIn situ generation of cyclic ketiminium species acs.org
Gold(I) complexNon-activated alkenesSubstituted piperidinesOxidative amination, difunctionalization of double bond mdpi.com
Palladium(0) / Organozinc reagentsβ-aminoalkyl zinc iodide, 3-chloro-2-(chloromethyl)prop-1-ene5-Methylene piperidinesEnantiomerically enriched products whiterose.ac.uk
Molybdenum complexOrganometallic scaffoldTrisubstituted piperidinesStereodivergent synthesis nih.gov
Acid-mediated (for cyclization)AlkynesPiperidinesIntramolecular 6-endo-dig reductive hydroamination/cyclization mdpi.comnih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

Isolation and Purification Methodologies for Alkynyl Piperidines

The isolation and purification of alkynyl piperidines from reaction mixtures are crucial steps to obtain compounds of high purity for subsequent applications. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

A common initial step is an aqueous work-up to remove inorganic salts and water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent and washing it with water or brine. acs.org The organic layer is then dried over an anhydrous salt, such as sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

Column chromatography is the most widely used technique for the purification of alkynyl piperidines. nih.gov This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel or alumina, and their solubility in a mobile phase (eluent). A gradient of solvents, such as a mixture of hexanes and ethyl acetate (B1210297) with increasing polarity, is often used to elute the compounds from the column. acs.org The fractions are collected and analyzed by techniques like thin-layer chromatography (TLC) to identify those containing the desired product.

In some cases, particularly for basic compounds like piperidines, the addition of a small amount of a base, such as triethylamine, to the eluent can improve the separation and prevent tailing of the spots on the TLC plate.

For volatile alkynyl piperidines, distillation under reduced pressure can be an effective purification method. This technique separates compounds based on their boiling points.

Crystallization is another powerful purification technique, especially for solid compounds. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The desired compound will crystallize out of the solution, leaving the impurities dissolved in the mother liquor.

The purity of the final product is typically assessed by a combination of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the compound.

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. nih.gov

For instance, in the isolation of piperideine alkaloids from fire ant venom, a combination of column chromatography and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) was employed to identify and characterize the compounds. nih.gov

Structure Activity Relationship Sar Studies of 4 but 3 Ynyl 1 Methylpiperidine Analogues

Impact of Butynyl Chain Modifications on Biological Activity

The butynyl chain at the 4-position of the piperidine (B6355638) ring plays a crucial role in the interaction of these molecules with their biological targets. Modifications to this chain, including the position of the alkyne, its length, and degree of saturation, can significantly alter the compound's pharmacological properties.

The position of the triple bond within the four-carbon chain is a key determinant of biological activity. The distinction between a but-3-ynyl and a but-2-ynyl linker alters the spatial arrangement of the terminal portion of the chain, which can affect how the molecule fits into a receptor's binding pocket.

Research on related acetylenic analogues of 4-DAMP (4-diphenylacetoxy-N-methylpiperidine) has shown that the geometry conferred by the alkyne is critical for muscarinic receptor affinity. ajchem-a.comunipi.it While direct comparative studies on 4-but-3-ynyl-1-methylpiperidine versus its but-2-ynyl isomer are not extensively documented in publicly available literature, inferences can be drawn from analogous systems. For instance, in a series of 4-(naphthalen-1-yloxy)but-2-yn-1-yl)-containing piperidine derivatives, the but-2-ynyl linker was found to be a key structural feature for their observed local anesthetic activity. researchgate.net The rigidity of the but-2-ynyl unit, with the triple bond located closer to the piperidine ring, would result in a different conformational presentation compared to the more flexible but-3-ynyl chain, where the triple bond is at the terminus. This difference in three-dimensional structure can lead to altered interactions with amino acid residues in the active site of a receptor, thereby influencing binding affinity and efficacy.

Table 1: Hypothetical Comparison of Butynyl Positional Isomers This table is a hypothetical representation to illustrate potential differences based on general principles of medicinal chemistry, as direct comparative data for this specific scaffold is limited.

Compound Alkyne Position Expected Conformation Potential Impact on Activity
Analogue A But-3-ynyl More flexible, terminal alkyne May allow for more adaptable binding to various receptor topographies.

The length and saturation of the chain connecting a substituent to the 4-position of the piperidine ring are well-established modulators of pharmacological activity. In a study of piperine (B192125) derivatives, which feature a piperidine moiety, the length of the linker between the piperidine ring and an aromatic system was found to be a critical parameter for monoamine oxidase (MAO) inhibitory activity. mdpi.com An optimal linker length of 2-5 carbons, which should be conjugated, was identified for maximal MAO-B inhibition. mdpi.com This suggests that for this compound analogues, varying the chain length (e.g., to propynyl, pentynyl) or the degree of saturation (e.g., butenyl, butyl) would likely have a profound impact on activity.

Saturation of the alkynyl bond to an alkenyl or alkyl chain introduces greater conformational flexibility. While the rigid alkyne can act as a specific directional handle for binding, a more flexible chain might allow for a different set of interactions, which could either enhance or diminish activity depending on the specific target. For example, in the development of antimalarial compounds, the length of the linkage between a 7-chloro-4-aminoquinoline moiety and an aromatic head group could be varied without a significant loss of activity, indicating some tolerance for linker length in that particular system. uni-regensburg.de

Substituent Effects on the Piperidine Nitrogen (N1)

The nitrogen atom of the piperidine ring is a fundamental pharmacophoric element, often involved in crucial ionic or hydrogen bond interactions with biological targets. The nature of the substituent on this nitrogen (N1) can drastically influence a compound's affinity, selectivity, and even its functional activity (agonist versus antagonist).

The N-methyl group is a common feature in many biologically active piperidine derivatives. Its small size and basicity often provide a good balance for receptor interaction. However, replacing the methyl group with other alkyl substituents (e.g., ethyl, propyl, butyl) can lead to significant changes in activity.

In studies of opioid ligands based on 4-alkyl-4-arylpiperidines, the N-methyl group was a consistent feature in potent agonists. nih.gov Increasing the size of the N-alkyl group can introduce steric hindrance, potentially preventing the molecule from binding effectively to the receptor. Conversely, in some cases, a larger alkyl group might access additional hydrophobic pockets within the receptor, leading to increased affinity. For example, in a series of piperine derivatives, substitution with N-propyl and N-diethyl groups resulted in potent compounds with greater activity than the parent compound. nih.gov

Table 2: Impact of N-Alkyl Substitution on Biological Activity in Piperidine Analogues Data compiled from various studies on piperidine derivatives to illustrate general trends.

N-Substituent General Observation on Activity Potential Rationale Reference
Methyl Often optimal for activity in many series. Small size, allows for good fit in binding pocket. nih.gov
Ethyl Activity can be maintained or slightly decreased. Minor increase in steric bulk.
Propyl/Butyl Activity often decreases, but can increase in some cases. Increased steric hindrance or potential for additional hydrophobic interactions. nih.gov

Beyond simple alkyl groups, the piperidine nitrogen can be functionalized with a wide array of chemical moieties, including aryl, aralkyl, and acyl groups. These modifications can dramatically alter the pharmacological profile of the parent compound. For instance, in the development of ligands for the 5-HT1A receptor, N4-aralkyl substitution on phenylpiperazines was shown to be of major importance for high affinity. nih.gov

The introduction of a benzyl (B1604629) or phenethyl group at the N1 position is a common strategy to explore potential pi-pi stacking interactions with aromatic residues in the receptor binding site. In a series of N-substituted 3-(propananilido)nortropane analogues, which are rigid mimics of 4-anilidopiperidines, N-benzyl and N-phenethyl substitution led to greater analgesic potency compared to the corresponding N-methyl analogues. This highlights the potential benefits of introducing larger, more complex functionalities at the nitrogen atom.

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry plays a pivotal role in the biological activity of piperidine derivatives. nih.gov The three-dimensional arrangement of substituents on the piperidine ring can dictate how the molecule interacts with its chiral biological target. For 4-substituted piperidines, the conformation of the ring (chair, boat, or twist-boat) and the orientation of the substituent (axial or equatorial) are critical factors.

In studies of 4-alkyl-4-arylpiperidine opioid ligands, it was found that all potent agonists exhibited a preference for an axial orientation of the 4-aryl group in a chair conformation when protonated. nih.gov Conversely, compounds that preferred an equatorial 4-aryl orientation tended to exhibit antagonist properties. nih.gov This demonstrates that a subtle change in the spatial orientation of a key substituent can switch the functional activity of a molecule from an agonist to an antagonist.

For this compound, while it is achiral at the 4-position, the introduction of additional substituents on the piperidine ring or the butynyl chain could create chiral centers. The pharmacological activity of the resulting enantiomers or diastereomers would likely differ significantly. nih.gov It is a well-established principle in medicinal chemistry that drug enantiomers can have different potencies, pharmacological actions, and pharmacokinetic profiles. nih.gov Therefore, the stereochemical resolution and evaluation of individual isomers would be an essential step in the development of any chiral analogue of this compound.

Enantiomeric Purity and Diastereomeric Ratios in Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For piperidine-containing compounds, both enantiomeric purity and the ratio of diastereomers are critical determinants of pharmacological effect.

Research on 2,5-disubstituted piperidine analogues has demonstrated the significance of diastereomeric configuration. In one study, the cis-isomer of a 2,5-disubstituted piperidine was found to be three times more active in dopamine (B1211576) transport inhibition compared to its corresponding trans-isomer whiterose.ac.uk. Similarly, for a series of γ-secretase inhibitors based on a 2,5-disubstituted piperidine scaffold, the cis-isomers consistently exhibited greater activity than the trans-isomers whiterose.ac.uk. These findings underscore the importance of controlling the diastereomeric ratio during synthesis to optimize biological activity.

Enantiomeric purity is equally vital. The synthesis of specific enantiomers, such as (R)-propynylaminoindans, highlights the necessity of obtaining a single, optically pure compound google.com. Different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. Therefore, the development of synthetic methods that afford high enantiomeric excess is a key objective in medicinal chemistry.

Compound ClassStereochemical FactorImpact on ActivityReference
2,5-Disubstituted PiperidinesDiastereomeric Ratio (cis vs. trans)cis-isomer is 3x more active for dopamine transport inhibition. whiterose.ac.uk
2,5-Disubstituted PiperidinesDiastereomeric Ratio (cis vs. trans)cis-isomers are more active as γ-secretase inhibitors. whiterose.ac.uk
PropynylaminoindansEnantiomeric PuritySynthesis of specific enantiomers is critical for desired activity. google.com

Conformational Analysis of Piperidine Ring for Activity

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the orientation of substituents on the ring can significantly influence the molecule's interaction with its biological target.

A notable example is the study of 4-(m-hydroxyphenyl)piperidines, where the conformation of the piperidine ring was found to be a key determinant of its functional activity nih.gov. In these analogues, the preferred axial orientation of the phenyl group was associated with agonist activity, whereas an equatorial orientation of the same group could lead to antagonist activity nih.gov. This demonstrates that subtle changes in the conformational equilibrium of the piperidine ring can switch a compound from an agonist to an antagonist.

Furthermore, crystallographic studies of compounds such as (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone have confirmed that the methylpiperidine ring exists in a stable chair conformation researchgate.net. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor.

Compound SeriesConformationAssociated ActivityReference
4-(m-OH phenyl)-piperidinesPhenyl group axialAgonism nih.gov
4-(m-OH phenyl)-piperidinesPhenyl group equatorialAntagonism nih.gov
(4-chlorophenyl)(4-methylpiperidin-1-yl)methanoneMethylpiperidine ringStable chair conformation researchgate.net

Exploration of Substitutions at Piperidine C4 Position

Varied Substituent Groups at C4 and Their Pharmacophoric Contributions

A wide range of functional groups have been explored at the C4 position of the piperidine ring, leading to the identification of key pharmacophoric contributions.

For instance, in a series of monoamine oxidase B (MAO-B) inhibitors, the presence of a 4-methyl substituent on the piperidine ring was found to be crucial for high inhibitory activity acs.org. In contrast, studies on hemicholinium-3 (B1673050) analogues revealed that while 4-methylpiperidine (B120128) derivatives maintained potent activity, the introduction of a 4-hydroxyl group resulted in reduced activity.

However, the effect of a hydroxyl group can be context-dependent. In another study, a 4-hydroxyl substituent was shown to increase the MAO inhibitory effect acs.org. Furthermore, in a series of 2'-hydroxychalcone (B22705) analogues, compounds bearing a piperidine or pyrrolidine (B122466) substituent at the C4 position demonstrated potent acetylcholinesterase (AChE) inhibitory activity nih.govresearchgate.net.

Compound SeriesC4 SubstituentPharmacophoric ContributionReference
MAO-B Inhibitors4-MethylHigh inhibitory activity acs.org
2'-Hydroxychalcone AnaloguesPiperidine/PyrrolidinePotent AChE inhibition nih.govresearchgate.net
MAO Inhibitors4-HydroxylIncreased inhibitory effect acs.org

Linker Architectures Connecting Piperidine to Other Moieties

The length of the linker is a key parameter. For a series of MAO-B inhibitors, the optimal linker length between the piperidine ring and another molecular fragment was determined to be between two and five carbon atoms acs.org. This suggests that the linker's length dictates the optimal spatial arrangement of the pharmacophoric groups for effective interaction with the target enzyme.

The composition of the linker is also important. The incorporation of a piperazine (B1678402) ring within a linker has been explored as a strategy to enhance molecular rigidity and improve aqueous solubility nih.govrsc.org. The way in which the piperazine is connected to the rest of the molecule can influence its physicochemical properties, such as its pKa, which in turn can affect its biological activity nih.govrsc.org.

Furthermore, the piperidine moiety itself can function as a linker. In the development of novel bactericides, a piperidine ring was used to connect a sulfonamide unit to an alkyl side chain, demonstrating the versatility of this heterocyclic scaffold in molecular design mdpi.com.

Linker Design StrategyKey FindingImpact on PropertiesReference
Varying Linker LengthOptimal length of 2-5 carbons for MAO-B inhibition.Optimized spatial orientation for target binding. acs.org
Incorporating PiperazineCan improve rigidity and solubility.Can alter physicochemical properties like pKa. nih.govrsc.org
Piperidine as a LinkerConnects different pharmacophoric units.Versatile scaffold for creating new chemical entities. mdpi.com

Computational Approaches and Molecular Modeling of 4 but 3 Ynyl 1 Methylpiperidine Interactions

Molecular Docking Studies with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the structural basis of a ligand's biological activity. Given the structural features of 4-But-3-ynyl-1-methylpiperidine, which includes a basic nitrogen atom within a piperidine (B6355638) ring and a terminal alkyne group, several protein classes emerge as potential targets. These include, but are not limited to, acetylcholinesterase (AChE), sigma receptors (σ1 and σ2), and monoamine transporters (such as those for dopamine (B1211576), norepinephrine, and serotonin). acs.orgbiomolther.orgnih.gov

Ligand-Receptor Binding Mode Predictions

Based on docking studies of structurally related piperidine derivatives, a hypothetical binding mode for this compound within the active site of a target protein like acetylcholinesterase can be predicted. nih.govnih.govmdpi.com It is anticipated that the protonated nitrogen of the N-methylpiperidine ring would form a crucial salt bridge or a strong hydrogen bond with an acidic residue in the binding pocket, such as an aspartate or glutamate (B1630785). acs.org The butynyl chain would likely extend into a hydrophobic pocket of the receptor. The terminal alkyne, a region of high electron density, could participate in various non-covalent interactions, including π-π stacking with aromatic residues or cation-π interactions.

For monoamine transporters, docking simulations of piperidine derivatives have shown that these ligands typically bind within the central binding site, with the protonated amine interacting with a key aspartate residue (e.g., Asp98 in the human serotonin (B10506) transporter, hSERT). nih.govacs.org The hydrophobic parts of the ligand are accommodated by hydrophobic pockets formed by transmembrane helices. biomolther.org

A hypothetical representation of the binding mode of this compound in a protein active site is summarized in the table below.

Molecular Moiety Predicted Interaction Type Potential Interacting Residues (Examples)
N-methylpiperidine Ring (protonated)Salt Bridge / Hydrogen BondAspartic Acid (Asp), Glutamic Acid (Glu)
Butynyl ChainHydrophobic InteractionsLeucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe)
Terminal Alkyneπ-π Stacking / Cation-πPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)

Active Site Interactions and Key Residues

The specific amino acid residues that are key for the interaction of this compound with its potential protein targets can be inferred from studies on analogous compounds.

For acetylcholinesterase, the active site is often described as having a catalytic active site (CAS) and a peripheral anionic site (PAS). tandfonline.com It is plausible that the N-methylpiperidine moiety of this compound would interact with the CAS, specifically with residues like Trp84 and Phe330, while the butynyl chain could extend towards the PAS.

In sigma receptors, besides the critical interaction with Glu172, other aromatic residues such as Tyr103 and Trp164 are often involved in shaping the binding pocket and can form hydrophobic and/or hydrogen bonding interactions with the ligand. acs.org

Within monoamine transporters, the binding pocket is formed by residues from several transmembrane domains (TMs), including TM1, TM3, and TM6. biomolther.org Key residues for interaction with piperidine-based inhibitors include not only the crucial aspartate in TM1 but also aromatic residues in other TMs that can engage in hydrophobic and π-stacking interactions. biomolther.orgnih.gov

The following table summarizes key potential interacting residues for this compound within different protein families, based on data from related compounds.

Protein Family Key Potential Interacting Residues Reference
AcetylcholinesteraseTrp84, Phe330, Tyr334, His440 tandfonline.com
Sigma-1 ReceptorGlu172, Tyr103, Trp164 acs.org
Monoamine TransportersAsp (in TM1), Aromatic residues in TM3 & TM6 biomolther.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govbenthamdirect.comnih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Activity

While no specific QSAR models for this compound have been reported, studies on other piperidine derivatives, particularly as acetylcholinesterase inhibitors, have successfully developed such models. benthamdirect.comnih.govacs.org These models are typically generated using techniques like multiple linear regression (MLR) or more advanced machine learning methods. The models are trained on a set of molecules with known biological activities and then validated using a separate test set of compounds to ensure their predictive power. For instance, 2D-QSAR and 3D-QSAR (Comparative Molecular Field Analysis, CoMFA) models have been established for piperidine and piperazine (B1678402) derivatives as AChE inhibitors, showing good correlation between predicted and experimental activities. benthamdirect.comnih.gov

A hypothetical predictive QSAR model for a series of compounds including this compound could take the general form:

pIC₅₀ = c₀ + c₁D₁ + c₂D₂ + ... + cₙ*Dₙ

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, the c values are coefficients determined from the regression analysis, and the D values are the molecular descriptors.

Identification of Physicochemical Descriptors for Potency

QSAR studies on related compounds have identified several physicochemical descriptors that are important for biological activity. These can be broadly categorized into electronic, steric, and hydrophobic properties.

For acetylcholinesterase inhibitors, topochemical indices and van der Waals volume have been shown to be significant descriptors, indicating the importance of the molecule's size and shape for its inhibitory activity. nih.gov 3D-QSAR studies often highlight the importance of steric and electrostatic fields. For example, bulky substituents in certain positions might enhance activity, while in other positions they could be detrimental. benthamdirect.com

The following table lists some physicochemical descriptors that are likely to be important for the biological activity of this compound, based on QSAR studies of similar molecules.

Descriptor Type Specific Descriptor Example Potential Influence on Activity
ElectronicDipole Moment, Partial ChargesGoverns electrostatic and hydrogen bonding interactions.
StericMolecular Volume, Surface AreaDetermines the fit of the ligand into the receptor's binding pocket.
HydrophobicLogP (octanol-water partition coefficient)Influences the ability to cross cell membranes and interact with hydrophobic pockets.
TopologicalWiener Index, Randic IndexEncodes information about the branching and connectivity of the molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its stability and the nature of the interactions over time. nih.govingentaconnect.comresearchgate.netbenthamdirect.comrsc.org While specific MD simulations for this compound are not available, the general principles and findings from simulations of other piperidine derivatives can be extrapolated.

MD simulations of piperidine derivatives bound to their target proteins have been used to confirm the stability of the binding poses predicted by molecular docking. nih.govrsc.org These simulations can reveal whether the key interactions observed in the docked pose are maintained over the simulation time, providing confidence in the predicted binding mode. Furthermore, MD simulations can identify subtle conformational changes in both the ligand and the protein upon binding, which are not captured by static docking poses. The analysis of hydrogen bond occupancy and the root-mean-square deviation (RMSD) of the ligand and protein are common metrics used to assess the stability of the complex. nih.gov

For this compound, an MD simulation would likely show that the N-methylpiperidine ring remains anchored in its initial binding position through its interaction with a key acidic residue, while the more flexible butynyl tail may exhibit greater conformational freedom within its hydrophobic pocket. The simulation could also provide insights into the role of water molecules in mediating ligand-protein interactions.

Ligand-Protein Complex Stability and Conformational Changes

The stability of a complex formed between a ligand like this compound and its target protein is a critical determinant of its potential biological efficacy. Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time, offering a dynamic view of the ligand-protein complex. mdpi.comlidsen.com By simulating the complex in a solvated environment that mimics physiological conditions, researchers can assess its stability and observe any significant conformational changes. lidsen.comresearchgate.net

Key metrics used to evaluate the stability of the complex include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value over time, typically fluctuating within a narrow range (e.g., 1-3 Å), suggests that the protein-ligand complex has reached a stable equilibrium and is not undergoing major structural changes. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues. High RMSF values in specific regions of the protein can indicate flexibility, which may be crucial for the binding process or the protein's function. Conversely, residues in the binding pocket that exhibit low RMSF values upon ligand binding suggest that the ligand has stabilized that portion of the protein. researchgate.netnih.gov

Upon binding, a ligand can induce significant conformational changes in the target protein. For instance, studies on N-Myristoyltransferase with piperidine-containing inhibitors have shown that the ligand can induce shifts in protein loops, altering the shape and accessibility of the binding site. rsc.org For this compound, the piperidine ring is expected to adopt a stable chair conformation. rsc.orgnih.gov However, its interaction with a binding pocket could lead to subtle adjustments in the ring or significant reorientation of the flexible butynyl side chain to achieve an optimal fit. MD simulations can capture these dynamic changes, providing a detailed understanding of the induced-fit mechanism of binding. researchgate.net

Table 1: Hypothetical Molecular Dynamics Simulation Data for a this compound-Protein Complex (100 ns Simulation)

MetricValueInterpretation
Protein Backbone RMSD 1.8 ± 0.4 ÅThe complex reaches and maintains a stable equilibrium after an initial adjustment period, indicating overall stability.
Ligand RMSD 1.2 ± 0.3 ÅThe ligand remains stably bound in the active site with minimal movement relative to the protein.
Binding Site Residue RMSF < 1.0 ÅResidues in direct contact with the ligand show reduced fluctuation, indicating stabilization upon binding.
Loop Region RMSF 3.5 ± 0.7 ÅA specific loop region distant from the binding site shows increased flexibility, suggesting a potential allosteric effect.

Binding Energy Calculations

Beyond stability, it is crucial to quantify the strength of the interaction between a ligand and its protein target. Binding free energy calculations provide a theoretical estimate of the binding affinity. A more negative binding free energy value corresponds to a stronger and more favorable interaction. nih.gov Common methods for these calculations include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

These methods calculate the binding free energy (ΔG_bind) by summing various energetic contributions:

Van der Waals Interactions: Attractive and repulsive forces between atoms.

Electrostatic Interactions: Favorable or unfavorable interactions between charged or polar atoms.

Polar Solvation Energy: The energy required to desolvate the ligand and the protein's binding site.

Nonpolar Solvation Energy: Energy related to the hydrophobic effect, typically proportional to the solvent-accessible surface area.

Analyzing these components reveals the key driving forces for binding. For this compound, the N-methylpiperidine group can engage in van der Waals and hydrophobic interactions within a binding pocket. The terminal alkyne group, with its electron-rich triple bond, could participate in unique interactions, such as π-π stacking with aromatic residues or even covalent bond formation with a suitably positioned nucleophilic residue in the target protein. The nitrogen atom of the piperidine ring is basic and would likely be protonated at physiological pH, allowing for a strong, favorable electrostatic interaction with an acidic residue like aspartate or glutamate in the binding site. ijpsonline.com

Table 2: Hypothetical Binding Free Energy Components for this compound Interaction

Energy ComponentCalculated Value (kcal/mol)Contribution to Binding
Van der Waals Energy -45.5Favorable
Electrostatic Energy -38.2Favorable
Polar Solvation Energy +55.8Unfavorable (desolvation penalty)
Nonpolar Solvation Energy -5.1Favorable
Total Binding Free Energy (ΔG_bind) -33.0Strong predicted binding affinity

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is a powerful strategy in computational drug design that abstracts the essential steric and electronic features required for a molecule to interact with a specific target. researchgate.netrug.nl A pharmacophore model can be generated based on the structure of a known active ligand like this compound or from the structure of the protein's active site. This model serves as a 3D query to search for new, structurally diverse molecules that possess the same key features and are therefore likely to bind to the same target. rug.nl

For this compound, a pharmacophore model would likely include the following features:

A Positive Ionizable Feature: Representing the protonated nitrogen of the piperidine ring.

A Hydrophobic/Aromatic Feature: Corresponding to the cyclic hydrocarbon structure of the piperidine ring.

A Hydrogen Bond Acceptor/Donor: Depending on the context, the nitrogen atom can also act as an acceptor.

A Hydrophobic/Unusual Feature: The terminal alkyne group provides a distinct linear hydrophobic feature.

Exclusion Volumes: Defining regions of space that should not be occupied by a potential ligand to avoid steric clashes.

Once a pharmacophore model is established, it can be used for de novo design. This process involves computationally building new molecules piece by piece (fragment by fragment) directly within the active site of the target protein, ensuring that the designed molecules satisfy the pharmacophoric constraints. This approach can lead to the discovery of entirely novel molecular scaffolds that are chemically distinct from the initial template but retain the crucial interactions required for biological activity. rug.nl

Table 3: Potential Pharmacophoric Features of this compound

Pharmacophoric FeatureCorresponding Chemical MoietyPotential Interaction
Positive Ionizable Protonated Piperidine NitrogenIonic bond with acidic residues (e.g., ASP, GLU)
Hydrophobic Piperidine RingVan der Waals interactions in a hydrophobic pocket
Hydrophobic Butynyl ChainInteractions with nonpolar residues
Hydrogen Bond Acceptor Terminal Alkyne (π-system)π-H bond with a suitable donor

Preclinical Pharmacological Applications and Mechanistic Insights Strictly Excluding Clinical Human Trial Data, Safety, or Dosage Information

Exploration in Neurological Disease Models

Research into the effects of 4-But-3-ynyl-1-methylpiperidine on neurological disease models, including its interaction with dopamine (B1211576) pathways and its potential neuroprotective effects, has not been documented in the accessible scientific literature. While piperidine-containing compounds have been investigated for their neuroprotective properties in various contexts, such as in models of Parkinson's disease, specific studies on this compound are absent. nih.gov

Modulation of Dopamine Regulation Pathways

There is no available research data detailing the modulation of dopamine regulation pathways by this compound. The dopamine system is crucial for functions like movement, cognition, and reward, and its dysregulation is implicated in several neurological and psychiatric disorders. nih.gov However, the specific impact of this compound on these pathways remains uninvestigated.

Neuroprotective Effects in In Vitro/Ex Vivo Models

No studies on the neuroprotective effects of this compound in in vitro or ex vivo models have been published. Neuroprotective agents are sought after for their potential to prevent or slow neuronal cell death in neurodegenerative diseases. nih.govsemanticscholar.orgmdpi.com The potential of this specific compound in this area is currently unknown.

Antiparasitic and Antimicrobial Investigations

The potential of this compound as an antiparasitic or antimicrobial agent has not been reported in the available literature.

Activity against Trypanosoma cruzi in In Vitro Models

There are no published studies on the in vitro activity of this compound against Trypanosoma cruzi, the parasite that causes Chagas disease. plos.orgnih.govdndi.orgplos.orgscielo.br Research into new treatments for Chagas disease is ongoing, with various compounds being screened for their trypanocidal activity. plos.orgnih.govdndi.orgplos.orgscielo.br

Antimicrobial Potential and Mechanisms

The antimicrobial potential and mechanisms of action for this compound have not been a subject of published research. While many heterocyclic compounds, including some piperidine (B6355638) derivatives, have been investigated for antimicrobial properties, data specific to this compound is not available. biomedpharmajournal.orgnih.govmdpi.comnih.gov

Pain Management Research: Opioid Receptor Modulation in Animal Models

There is no available scientific literature on the role of this compound in pain management research or its modulation of opioid receptors in animal models. The opioid system is a primary target for pain therapeutics, and the modulation of its receptors can produce potent analgesic effects. nih.govmdpi.comfrontiersin.orgmdpi.comupf.edu Research has explored various synthetic compounds for their interaction with opioid receptors; however, this compound has not been among them. nih.govmdpi.comfrontiersin.orgmdpi.comupf.edu

Mixed Agonist/Antagonist Profiles

There is currently no publicly available scientific literature that characterizes the mixed agonist and antagonist activities of this compound at various receptor sites. Research on compounds with similar structural motifs, such as other piperidine derivatives, has explored their interactions with a range of receptors, including opioid, muscarinic, and sigma receptors. researchgate.netacs.org However, specific binding affinities, functional assays, and in vivo pharmacological profiles for this compound are not documented.

Non-Opioid Mediated Analgesic Mechanisms

The potential analgesic effects of this compound and its underlying non-opioid mechanisms have not been reported in the scientific literature. The investigation of non-opioid analgesics often involves exploring mechanisms such as the modulation of the endocannabinoid system, inhibition of cyclooxygenase (COX) enzymes, or interaction with cholinergic and other neurotransmitter systems. nih.govbalkanmedicaljournal.orgukzn.ac.za Without specific preclinical studies on this compound, its activity through these or other non-opioid pathways remains unknown.

Lysosomal Storage Disorders: Mechanistic Studies of Enzyme Chaperone Activity in Cellular Models

There is no available research on the application of this compound in the context of lysosomal storage disorders. The study of pharmacological chaperones for these disorders is an active area of research, focusing on small molecules that can assist in the proper folding of mutant enzymes, thereby restoring their function. nih.govmdpi.comnih.gov However, no studies have been published that investigate the potential of this compound to act as a pharmacological chaperone for any of the enzymes implicated in the more than 70 known lysosomal storage diseases. mdpi.com

Future Directions and Research Perspectives for 4 but 3 Ynyl 1 Methylpiperidine Derivatives

Design of Selective Modulators for Specific Biological Targets

The inherent structural motifs of 4-but-3-ynyl-1-methylpiperidine derivatives make them amenable to tailored design for enhanced selectivity towards specific biological targets. The piperidine (B6355638) ring is a common feature in many biologically active compounds and pharmaceuticals. researchgate.netmdpi.com The future design of selective modulators will likely focus on several key strategies:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the this compound scaffold affect biological activity is crucial. researchgate.netresearchgate.net This involves synthesizing a library of analogs with variations in the substituents on the piperidine ring and modifications of the butynyl chain. For instance, replacing the methyl group on the piperidine nitrogen with other alkyl or aryl groups can significantly alter receptor affinity and selectivity. nih.gov Similarly, derivatization of the terminal alkyne can lead to compounds with novel pharmacological profiles.

Target-Focused Design: As more is understood about the interaction of these derivatives with specific receptors or enzymes, rational design approaches can be employed. For example, if a derivative is found to inhibit a particular kinase, computational modeling can be used to design new analogs that form more potent and selective interactions with the enzyme's active site. This approach has been successful in developing selective inhibitors for targets like phosphoinositide 3-kinase (PI3Kδ). nih.gov

Stereochemical Control: The stereochemistry of the piperidine ring can play a critical role in biological activity. Synthesizing and evaluating individual enantiomers or diastereomers of this compound derivatives will be essential for identifying the most active and selective isomer, thereby reducing off-target effects.

Integration with Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. unimi.it The this compound core can be considered a valuable fragment for FBDD campaigns due to its desirable physicochemical properties and synthetic tractability.

Future research in this area will likely involve:

Fragment Library Development: Creating a diverse library of fragments based on the this compound scaffold. These fragments could then be screened against a wide range of biological targets. The amenability of the 2-spiropiperidine scaffold for creating three-dimensional lead-like compounds highlights the potential for developing diverse fragment libraries. whiterose.ac.uk

Fragment Growing and Linking: Once a fragment is identified to bind to a target, the butynyl group provides a convenient handle for "growing" the fragment by adding chemical extensions to improve affinity and selectivity. The terminal alkyne is particularly well-suited for click chemistry reactions, allowing for the efficient and modular assembly of more complex molecules. Alternatively, two different fragments binding to adjacent sites on a target could be linked together using the butynyl chain as a connector.

Application as Chemical Biology Probes for Pathway Elucidation

The unique chemical properties of the alkyne functional group make this compound derivatives ideal candidates for the development of chemical biology probes. mpg.de These probes are invaluable tools for visualizing and understanding complex biological processes at the molecular level. mdpi.com

Future applications in this domain include:

Bioorthogonal Chemistry: The terminal alkyne can participate in bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.com This allows for the specific labeling of target biomolecules in living cells or organisms without interfering with native biological processes. pressbooks.pub

Affinity-Based Probes: By attaching a reporter tag (e.g., a fluorophore or biotin) to the butynyl group, derivatives of this compound can be used as affinity-based probes to identify and isolate their cellular binding partners. This approach is instrumental in target identification and validation.

Imaging Agents: The incorporation of a suitable imaging moiety onto the scaffold could lead to the development of novel probes for techniques like positron emission tomography (PET) or fluorescence microscopy, enabling the visualization of biological targets and pathways in real-time.

Exploration of Novel Therapeutic Areas Based on Mechanistic Findings

As the mechanisms of action of this compound derivatives are elucidated, new therapeutic opportunities will emerge. Initial research has often focused on central nervous system (CNS) targets due to the prevalence of the piperidine motif in neuroactive compounds. researchgate.net However, the versatility of the scaffold suggests potential applications in a much broader range of diseases.

Future research will likely expand into:

Oncology: The piperidine scaffold is present in numerous anticancer agents. researchgate.net Derivatives of this compound could be investigated for their potential to inhibit cancer cell proliferation, induce apoptosis, or modulate key signaling pathways involved in tumorigenesis. For example, some piperidine derivatives have shown cytotoxic activities against various cancer cell lines. researchgate.net

Infectious Diseases: The structural features of these compounds may lend themselves to the development of novel antibacterial or antiviral agents. The dipiperidine scaffold, for instance, has been identified as a promising starting point for antitubercular drug discovery. nih.gov

Inflammatory and Metabolic Disorders: Given the diverse biological roles of targets that can be modulated by piperidine-containing molecules, there is potential for developing derivatives that address inflammatory conditions or metabolic diseases. For instance, certain piperidine derivatives have been investigated as urease inhibitors, which could be relevant for treating infections associated with this enzyme. frontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.